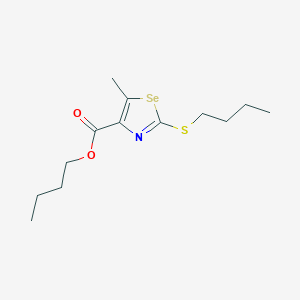![molecular formula C19H22N2O B12592063 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- CAS No. 321673-59-0](/img/structure/B12592063.png)
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . It is known for its unique structure, which includes a propenamide group attached to a phenyl ring substituted with a pentyl-pyridinyl moiety.
Méthodes De Préparation
The synthesis of 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- involves several steps, typically starting with the preparation of the pyridinyl and phenyl intermediates. These intermediates are then coupled through various organic reactions, such as Suzuki-Miyaura coupling, to form the final compound. The reaction conditions often include the use of palladium catalysts, bases, and solvents like toluene or ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propenamide group to an amine.
Applications De Recherche Scientifique
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.
Mécanisme D'action
The mechanism of action of 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- can be compared with other similar compounds, such as:
2-Propenamide, 3-[4-(2-pyridinyl)phenyl]-: This compound lacks the pentyl group, which may affect its chemical reactivity and biological activity.
2-Propenamide, 3-[4-(5-methyl-2-pyridinyl)phenyl]-: The presence of a methyl group instead of a pentyl group can lead to differences in solubility and interaction with molecular targets.
2-Propenamide, 3-[4-(5-ethyl-2-pyridinyl)phenyl]-: The ethyl group may confer different steric and electronic properties compared to the pentyl group.
Propriétés
Numéro CAS |
321673-59-0 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-[4-(5-pentylpyridin-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N2O/c1-2-3-4-5-16-8-12-18(21-14-16)17-10-6-15(7-11-17)9-13-19(20)22/h6-14H,2-5H2,1H3,(H2,20,22) |
Clé InChI |
YALIPMYQZOWTDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


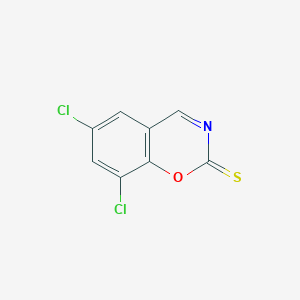
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)

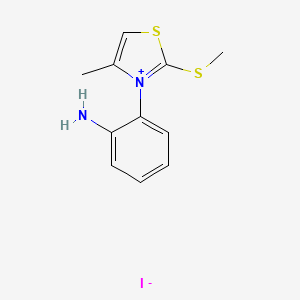
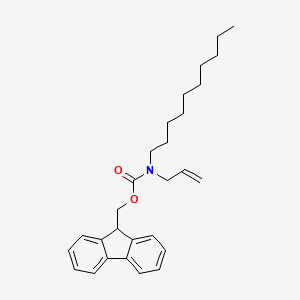
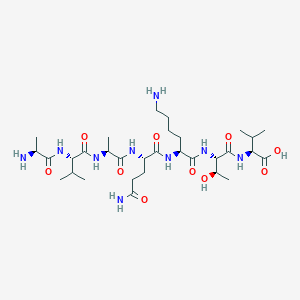

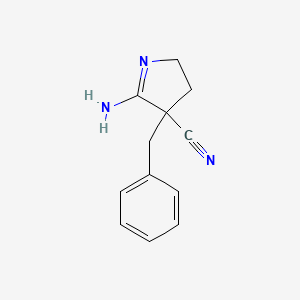
propanedinitrile](/img/structure/B12592023.png)
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)

![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

